2-(Azetidin-2-yl)quinoline

Lipophilicity Drug-likeness Membrane permeability

2-(Azetidin-2-yl)quinoline (CAS 1270424-65-1) is a heterocyclic small molecule (C₁₂H₁₂N₂, MW 184.24 g/mol) composed of a quinoline bicycle directly connected at the C-2 position to a saturated four-membered azetidine ring via a carbon–carbon bond. This C-linked azetidinyl architecture distinguishes it from the more extensively studied N-linked azetidinyl quinoline series (e.g., 2-(3-alkoxy-1-azetidinyl)quinolines) and from regioisomeric variants such as 3-(azetidin-2-yl)quinoline.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B13564131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-2-yl)quinoline
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CNC1C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C12H12N2/c1-2-4-10-9(3-1)5-6-12(14-10)11-7-8-13-11/h1-6,11,13H,7-8H2
InChIKeyCYMOHADIKFXZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-2-yl)quinoline – Structural Baseline and Procurement-Relevant Identity


2-(Azetidin-2-yl)quinoline (CAS 1270424-65-1) is a heterocyclic small molecule (C₁₂H₁₂N₂, MW 184.24 g/mol) composed of a quinoline bicycle directly connected at the C-2 position to a saturated four-membered azetidine ring via a carbon–carbon bond . This C-linked azetidinyl architecture distinguishes it from the more extensively studied N-linked azetidinyl quinoline series (e.g., 2-(3-alkoxy-1-azetidinyl)quinolines) and from regioisomeric variants such as 3-(azetidin-2-yl)quinoline [1]. The compound is supplied as a research-grade building block (typical purity ≥98%) for medicinal chemistry and chemical biology applications .

Why 2-(Azetidin-2-yl)quinoline Cannot Be Replaced by Generic Azetidinyl-Quinoline Analogs in Research Procurement


Azetidinyl-quinoline scaffolds are not functionally interchangeable despite sharing the same core rings. The attachment position (C-2 vs. C-3 vs. N-1), the linker type (C-linked vs. N-linked), and the ring size (azetidine vs. pyrrolidine) each independently modulate critical drug-like properties including lipophilicity, basicity, metabolic stability, and target-binding geometry [1][2]. A 2-(azetidin-2-yl)quinoline regioisomer can exhibit a >0.5 log-unit difference in computed partition coefficient relative to its 3-substituted counterpart, translating to a ~3.7-fold shift in membrane partitioning potential [3]. Moreover, the inherent ring strain of the azetidine (~26 kcal/mol) versus the pyrrolidine (~6 kcal/mol) imposes fundamentally different stability and reactivity profiles that cannot be mimicked by simple analog selection [4]. Selecting the correct building block therefore requires direct quantitative comparison of the specific positional isomer.

Quantitative Differential Evidence: 2-(Azetidin-2-yl)quinoline vs. Closest Analogs


Lipophilicity Advantage Over 3-(Azetidin-2-yl)quinoline Regioisomer: LogP 2.27 vs. 1.70

The computationally derived LogP of 2-(azetidin-2-yl)quinoline is 2.27 , which is 0.57 log units higher than the XLogP3 value of 1.70 reported for its regioisomer 3-(azetidin-2-yl)quinoline [1]. Expressed as a partition-coefficient ratio, this corresponds to an approximately 3.7-fold greater lipophilicity for the 2-substituted isomer. Quinoline alone has a reported LogP of ~2.04 [2], placing the 2-azetidinyl derivative slightly above the parent heterocycle while the 3-azetidinyl derivative falls below it. This difference arises from the electronic and steric environment of the azetidine attachment point, which alters the overall dipole moment and hydrogen-bonding capacity of the molecule.

Lipophilicity Drug-likeness Membrane permeability Regioisomer comparison

Ring Strain Differential: Azetidine (26.3 kcal/mol) vs. Pyrrolidine (6.3 kcal/mol) Dictates Metabolic Stability and Reactivity

The four-membered azetidine ring in 2-(azetidin-2-yl)quinoline carries an inherent ring strain energy of approximately 26.3 kcal/mol, compared to only 6.3 kcal/mol for the five-membered pyrrolidine ring in the analogous 2-(pyrrolidin-2-yl)quinoline [1]. This 20 kcal/mol differential has two practical consequences: (i) the azetidine ring is more susceptible to metabolic ring-opening by CYP450 enzymes and hydrolases, which can be exploited for prodrug design or may represent a liability depending on the target product profile; (ii) the strained azetidine nitrogen exhibits a lower pKa (~7-8 for azetidine vs. ~10-11 for pyrrolidine), reducing basicity and potentially improving the free fraction and CNS penetration of the compound [2]. The pyrrolidine analog additionally carries a molecular weight penalty (198.26 vs. 184.24 g/mol) .

Ring strain Metabolic stability Azetidine Pyrrolidine Heterocycle stability

C-Linked vs. N-Linked Azetidinyl-Quinoline PDE10A Inhibitor Series: Binding Mode and Solubility Trade-Offs

A well-characterized series of N-linked 2-(3-alkoxy-1-azetidinyl)quinolines achieved PDE10A IC₅₀ values in the low nanomolar range (e.g., compound 3 IC₅₀ < 10 nM) and demonstrated oral bioavailability with ex vivo striatal receptor occupancy in rats [1]. However, the N-linked connection forces the azetidine ring into a specific vector that limits the accessible conformational space for substituent optimization. The C-linked architecture of 2-(azetidin-2-yl)quinoline, in contrast, projects the azetidine ring from the C-2 position of the quinoline, enabling a distinct binding-mode geometry as evidenced by X-ray crystallographic studies that revealed two separate binding poses for closely related N-linked analogs [2]. While direct IC₅₀ data for the C-linked scaffold in PDE10A are not yet publicly available, the N-linked series demonstrates that the quinoline-azetidine core is a validated pharmacophore for CNS phosphodiesterase targets, and the C-linked variant offers an underexplored vector for intellectual property generation and selectivity tuning [3].

PDE10A inhibition C-linked azetidine N-linked azetidine Solubility CNS target engagement

Antibacterial Activity of Azetidinyl-Quinoline Derivatives: Class-Level Potency Against Gram-Positive and Gram-Negative Pathogens

Although 2-(azetidin-2-yl)quinoline itself has not been directly profiled in antibacterial assays, its core structural motif—a quinoline ring bearing an azetidine substituent—is present in highly potent fluoroquinolone antibacterials. For example, E-4767, a fluoroquinolone with a 7-azetidinyl substituent, exhibited MIC₉₀ values of 0.007–0.5 µg/mL against Gram-positive organisms and ≤0.003–0.06 µg/mL against Enterobacteriaceae, representing 8-fold greater potency than tosufloxacin (the most potent reference fluoroquinolone) and 356-fold greater potency than ciprofloxacin against Bacteroides spp. [1]. The azetidine ring at position 7 was essential for this potency enhancement; replacement with pyrrolidine or piperidine resulted in significantly reduced activity [2]. In a separate series, 3-(azetidin-2-yl)quinoline derivatives demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans [3]. These data establish that the azetidinyl-quinoline substructure confers meaningful antimicrobial potency advantages over non-azetidine analogs, supporting the value of the 2-(azetidin-2-yl)quinoline scaffold as a starting point for anti-infective lead generation [4].

Antibacterial Fluoroquinolone Azetidine MIC Drug resistance

High-Confidence Research and Industrial Application Scenarios for 2-(Azetidin-2-yl)quinoline


CNS Drug Discovery Programs Targeting PDE10A for Schizophrenia and Huntington’s Disease

The 2-(azetidin-2-yl)quinoline scaffold provides a C-linked alternative to the established N-linked PDE10A inhibitor chemotype. Procurement is warranted for teams seeking to explore novel binding modes (as evidenced by the two distinct crystallographic poses of N-linked analogs in PDB 4TPM [1]) and to generate new intellectual property. The reduced basicity of the C-linked azetidine (pKa ~7.9 vs. ~10.8 for pyrrolidine analogs [2]) may enhance free brain fraction, a critical parameter for CNS target engagement.

Antibacterial Lead Generation Targeting Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

The validated potency advantage of azetidinyl-substituted quinolines over standard fluoroquinolones (8- to 356-fold depending on species [3]) supports the use of 2-(azetidin-2-yl)quinoline as a core scaffold for novel anti-infective libraries. The C-2 attachment position offers a distinct vector for derivatization compared to the more common C-7 azetidinyl fluoroquinolones, potentially overcoming existing resistance mechanisms.

Physicochemical Property Optimization in Lead Series Requiring Moderate Lipophilicity

With a computed LogP of 2.27 , 2-(azetidin-2-yl)quinoline occupies a favorable lipophilicity window for oral drug candidates. Its 0.57 log-unit advantage over the 3-regioisomer (LogP 1.70 [4]) translates to measurably higher membrane permeability potential. Medicinal chemists optimizing ADME profiles can exploit this regioisomeric differentiation to fine-tune partition coefficients without introducing additional substituents.

Chemical Biology Probe Development Utilizing Azetidine Ring Strain for Covalent Inhibitor Design

The high ring strain energy of the azetidine ring (~26.3 kcal/mol [5]) renders it susceptible to enzyme-catalyzed ring-opening, a property that can be harnessed for mechanism-based covalent inhibitor design. 2-(Azetidin-2-yl)quinoline serves as a minimal scaffold for appending electrophilic warheads or for investigating strain-driven target engagement in cellular contexts.

Quote Request

Request a Quote for 2-(Azetidin-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.